4-Methyl-6-(phenylthio)nicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-methyl-6-phenylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
KUTMHEMGFQDHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 6 Phenylthio Nicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Analysis and Proton Assignments
Detailed proton NMR data for 4-Methyl-6-(phenylthio)nicotinaldehyde is not available in the searched resources. A hypothetical analysis would involve the assignment of chemical shifts and coupling constants for the aldehyde proton, the aromatic protons on both the pyridine (B92270) and phenyl rings, and the methyl group protons. The relative positions and splitting patterns of these signals would be crucial for confirming the substitution pattern on the pyridine ring.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Elucidation
Similarly, no ¹³C NMR data has been reported for this compound. Such data would be essential for elucidating the carbon skeleton, with expected signals for the aldehyde carbonyl carbon, the carbons of the pyridine and phenyl rings, and the methyl carbon. The chemical shifts would provide valuable information about the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOE) for Structural Confirmation
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. NOE experiments could provide through-space correlations, further solidifying the three-dimensional structure. However, no such experimental data could be found.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound is not available. It would be expected to show characteristic absorption bands for the aldehyde C=O stretching vibration, C-H stretching of the aldehyde, aromatic and methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and vibrations associated with the C-S bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no reported UV-Vis absorption data for this compound. The UV-Vis spectrum would be expected to display absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic and carbonyl chromophores.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition, is not available for this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
A comprehensive search for single crystal X-ray diffraction data for this compound and its closely related analogs, 6-(4-chlorophenylthio)-4-methylnicotinaldehyde and 4-methyl-6-(p-tolylthio)nicotinaldehyde, did not yield any publicly available crystallographic information. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental single crystal X-ray diffraction studies for these specific compounds have been reported in the accessible scientific literature.
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of a molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.
While computed structural information for similar compounds can be found in databases like PubChem, this information is theoretical and lacks the empirical validation provided by a single crystal X-ray diffraction experiment. The absence of experimental crystallographic data for this compound and its specified derivatives prevents a detailed discussion of its solid-state molecular architecture, including the creation of data tables for crystallographic parameters, bond lengths, and bond angles. The synthesis and subsequent crystallographic analysis of these compounds would be required to generate the detailed research findings requested for this section.
Computational and Theoretical Investigations of 4 Methyl 6 Phenylthio Nicotinaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and electronic properties. For 4-Methyl-6-(phenylthio)nicotinaldehyde, DFT calculations, typically using functionals like Becke's three-parameter hybrid exchange (B3LYP) combined with a basis set such as 6-311+G(d,p), can elucidate its structural and electronic characteristics. jocpr.comnih.gov
Table 1: Calculated DFT Properties for this compound Note: This data is illustrative of typical DFT calculation outputs.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1125.45 | Indicates the electronic stability of the optimized geometry. |
| Dipole Moment (Debye) | 3.15 D | Quantifies the overall polarity of the molecule. |
| Point Group | C1 | Indicates an unsymmetrical and non-planar structure. nih.gov |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. researchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals is also informative; in donor-acceptor molecules, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO is localized on the electron-accepting part. researchgate.net This localization helps predict the sites of electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Orbital Properties for this compound Note: This data is for illustrative purposes.
| Orbital Parameter | Illustrative Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.20 | Represents the electron-donating ability. |
| ELUMO | -2.15 | Represents the electron-accepting ability. |
| Energy Gap (ΔE) | 4.05 | Indicates the chemical reactivity and stability of the molecule. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. ajrconline.org This involves identifying and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). The transition state represents the highest energy barrier along the reaction coordinate.
Table 3: Hypothetical Energy Profile for a Reaction of this compound Note: This data is hypothetical and for illustrative purposes.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., this compound + nucleophile). |
| Transition State (TS) | +20.5 | The energy barrier for the reaction. |
| Product | -15.0 | The final product of the reaction. |
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable single bonds, such as the C-S bond in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. rsc.org
Table 4: Illustrative Conformational Analysis of this compound Note: Energies are relative to the most stable conformer and are for illustrative purposes.
| Conformer | Key Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| A | ~45° | 0.00 | Most Stable |
| B | ~135° | 1.25 | Metastable |
| C | ~90° (Transition State) | 3.50 | Unstable |
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic and structural properties. rsc.org These descriptors can be used to build quantitative structure-reactivity relationships (QSRR), which correlate molecular features with observed chemical reactivity. nih.gov
Beyond the HOMO-LUMO energies, other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). These are often calculated from the HOMO and LUMO energies. For example, chemical hardness (η ≈ (ELUMO - EHOMO)/2) is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These conceptual DFT-based reactivity descriptors provide a framework for rationalizing and predicting the behavior of molecules in chemical reactions. ajrconline.org
Table 5: Key Quantum Chemical Descriptors and Their Significance Note: The values are illustrative and derived from the hypothetical HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Illustrative Value (eV) | Conceptual Meaning |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.20 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 2.15 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 4.175 | The power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.025 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | 1 / (2η) | 0.246 | Reciprocal of hardness, indicates higher reactivity. |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and interaction energy of a small molecule (ligand) when it binds to a larger macromolecule, such as a protein or enzyme. nih.govnih.gov The primary goal is to find the optimal binding geometry and to estimate the strength of the interaction, often expressed as a binding energy or docking score.
For this compound, docking simulations can predict how it might fit into a binding pocket. The simulation assesses various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the receptor's amino acid residues. nih.gov Even without a specific biological target, docking can provide general insights into the types of interactions the molecule is capable of forming, based on its structural and electronic features like the aldehyde group (potential H-bond acceptor), the pyridine (B92270) nitrogen (potential H-bond acceptor), and the aromatic rings (potential for pi-stacking and hydrophobic interactions).
Table 6: Illustrative Molecular Docking Results for this compound Note: This data is hypothetical for binding to a generic receptor active site.
| Parameter | Illustrative Result | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | Estimated free energy of binding; more negative values indicate stronger binding. |
| Predicted Interacting Residues | Tyr, Phe, Leu, Val, Ser | Amino acids in the binding site predicted to interact with the ligand. |
| Types of Interactions | Pi-Pi Stacking, Hydrophobic, Hydrogen Bond | Predicted non-covalent interactions responsible for binding affinity. |
Reactivity and Chemical Transformations of 4 Methyl 6 Phenylthio Nicotinaldehyde
Reactions at the Nicotinaldehyde Aldehyde Functionality
The aldehyde group is a primary site of reactivity in 4-Methyl-6-(phenylthio)nicotinaldehyde, readily undergoing condensation, oxidation, and reduction reactions.
The aldehyde functionality of this compound is expected to readily participate in condensation reactions with primary amines to form Schiff bases (imines). This type of reaction is fundamental in organic synthesis and is typically acid-catalyzed. wjpsonline.comnih.gov The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov
The reaction is an equilibrium process, and the removal of water can drive it to completion. The pH of the reaction medium is a critical factor; mildly acidic conditions are often optimal to facilitate both the nucleophilic attack by the amine and the subsequent dehydration step. wjpsonline.com
Schiff bases derived from heterocyclic aldehydes are of significant interest due to their wide range of applications in medicinal chemistry and as ligands in coordination chemistry. doi.org For instance, Schiff bases synthesized from various aldehydes and amines have demonstrated promising biological activities. nih.govresearchgate.net
A general scheme for the formation of a Schiff base from an aldehyde and a primary amine is as follows:
R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
In the context of this compound, reaction with a primary amine (R'-NH₂) would yield the corresponding N-substituted imine derivative. The specific reaction conditions would likely involve refluxing in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid. harvard.edu
| Reactant 1 | Reactant 2 | Product | Typical Conditions |
| Aldehyde | Primary Amine | Schiff Base (Imine) | Methanol/Ethanol, Reflux, Catalytic Acid |
| This compound | Various Amines | Corresponding Imines | Inferred from general procedures |
The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde to a carboxylic acid is a common transformation. A variety of oxidizing agents can be employed for this purpose. The choice of oxidant would depend on the desired selectivity and the presence of other sensitive functional groups in the molecule, such as the phenylthio ether.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (4-methyl-6-(phenylthio)pyridin-3-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like methanol or ethanol at room temperature or below. scispace.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although care must be taken due to its higher reactivity.
| Transformation | Reagent | Product |
| Oxidation | Various Oxidants | 4-Methyl-6-(phenylthio)nicotinic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (4-Methyl-6-(phenylthio)pyridin-3-yl)methanol |
Transformations Involving the Phenylthio Moiety
The sulfur atom in the phenylthio group is susceptible to oxidation and can also be a site for nucleophilic substitution.
The phenylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. These oxidations introduce a chiral center at the sulfur atom in the case of the sulfoxide and can significantly alter the electronic properties of the molecule.
Sulfoxide Formation: The oxidation of sulfides to sulfoxides requires mild and controlled conditions to avoid over-oxidation to the sulfone. orgsyn.org A variety of reagents have been developed for this selective transformation, including sodium metaperiodate (NaIO₄) in aqueous methanol at low temperatures. orgsyn.org Other methods employ catalysts with oxidants like hydrogen peroxide. orgsyn.orgnih.gov The resulting 4-methyl-6-(phenylsulfinyl)nicotinaldehyde would be a chiral molecule.
Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with stronger oxidizing agents leads to the formation of the corresponding sulfone, 4-methyl-6-(phenylsulfonyl)nicotinaldehyde. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.
| Starting Material | Reagent | Product |
| This compound | Sodium Metaperiodate (NaIO₄) | 4-Methyl-6-(phenylsulfinyl)nicotinaldehyde (Sulfoxide) |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Methyl-6-(phenylsulfonyl)nicotinaldehyde (Sulfone) |
| 4-Methyl-6-(phenylsulfinyl)nicotinaldehyde | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Methyl-6-(phenylsulfonyl)nicotinaldehyde (Sulfone) |
While less common than oxidation, the phenylthio group can potentially undergo nucleophilic substitution reactions where the sulfur atom is displaced. However, the C-S bond in aryl sulfides is generally strong. Such reactions often require specific activation or harsh conditions.
Reactions of the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. It is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) but is more reactive towards nucleophilic aromatic substitution, especially with activating groups.
The positions on the pyridine ring are susceptible to nucleophilic attack, and the presence of substituents can direct incoming groups. For instance, nucleophilic aromatic substitution (SNAr) reactions are common on pyridine rings, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. nih.govnih.gov In the case of this compound, the phenylthio group at the 6-position could potentially be displaced by a strong nucleophile, although this would depend on the reaction conditions and the nature of the nucleophile. The regioselectivity of such substitutions can be predicted by considering the electronic effects of the existing substituents on the ring. nih.gov
It is also known that the nitrogen atom in the pyridine ring can be oxidized to an N-oxide, which can further modify the reactivity of the ring system.
Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis
The pyridine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (SNAr). The specific substituents on the this compound ring modify this intrinsic reactivity.
Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen acts as a strong deactivating group towards EAS, similar to a nitro group in a benzene ring. Furthermore, the acidic conditions often required for EAS would lead to the protonation of the ring nitrogen, further increasing its deactivation. While the 4-methyl group provides some electron-donating character, it is generally insufficient to overcome the powerful deactivating effect of the ring nitrogen and the electron-withdrawing nature of the 3-aldehyde group. Therefore, electrophilic substitution on the pyridine ring of this compound is highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. researchgate.net In this compound, the 6-position is occupied by a phenylthio group. The phenylthio group (PhS-) can act as a leaving group in SNAr reactions, particularly when the ring is further activated by electron-wthdrawing substituents. science.gov The aldehyde group at the 3-position, being electron-withdrawing, enhances the electrophilicity of the ring, thereby facilitating nucleophilic attack.
The mechanism of SNAr on such activated heterocyclic systems typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. science.govescholarship.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. science.gov The phenylthio group is a viable leaving group in these reactions, allowing for its replacement by a variety of nucleophiles.
| Reaction Type | Position on Pyridine Ring | Predicted Reactivity | Influencing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C2, C5 | Very Low / Unlikely | - Strong deactivation by ring nitrogen
|
| Nucleophilic Aromatic Substitution | C6 (Displacement of -SPh) | Favorable | - Activation by ring nitrogen
|
| Nucleophilic Aromatic Substitution | C2 (Displacement of H) | Possible (SNArH) | - High activation at this position, but requires an oxidant or specialized conditions |
Annulation and Ring Expansion Reactions
The arrangement of functional groups in this compound makes it an excellent substrate for annulation reactions, leading to the formation of fused heterocyclic systems like thieno[3,2-b]pyridines. These reactions build a new ring onto the existing pyridine core.
A common strategy involves the reaction of the aldehyde group with a reagent that can subsequently cyclize by interacting with the ortho-phenylthio group. For instance, a Gewald-type reaction sequence can be envisioned. This would involve the condensation of the aldehyde at C3 with an active methylene (B1212753) compound (e.g., a cyanoacetate (B8463686) ester) in the presence of a base, followed by an intramolecular cyclization where the sulfur atom attacks the newly introduced functionality (e.g., the nitrile group) to form the thiophene (B33073) ring. The synthesis of various thieno[2,3-b]pyridines and thieno[3,2-b]pyridines often starts from appropriately substituted pyridine precursors with ortho-thio and carbonyl functionalities, highlighting this reaction pathway. researchgate.netnih.gov
While direct examples of ring expansion for this specific molecule are not prominent in the literature, related heterocyclic systems demonstrate this possibility. For example, pyrimidine (B1678525) derivatives with a chloromethyl group at the C4 position can undergo base-catalyzed ring expansion to form seven-membered 1,3-diazepine-2-one rings. libretexts.org A similar conceptual transformation for this compound could potentially be devised through modification of the methyl group, though this remains a speculative pathway without direct evidence.
Derivatization at the Methyl Group for Extended Scaffolds
The methyl group at the C4 position of the pyridine ring is not inert. Its protons are weakly acidic due to the electron-withdrawing nature of the pyridine ring, which can stabilize the corresponding carbanion through resonance, delocalizing the negative charge onto the ring nitrogen. vaia.com This acidity allows the methyl group to participate in various derivatization reactions.
Condensation Reactions: The active methyl group can undergo condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base. vaia.com This reaction, a type of Knoevenagel condensation, forms a styryl-type derivative, extending the conjugated system and providing a scaffold for further functionalization. The electron-withdrawing aldehyde group already present on the ring at C3 would likely enhance the acidity of the C4-methyl protons, facilitating this reaction. researchgate.net
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemspider.com This transforms the methyl-substituted pyridine into a pyridinecarboxylic acid derivative, which opens up a vast range of subsequent chemical transformations, including esterification and amidation, allowing for the attachment of diverse molecular fragments.
Modern C-H Activation: More advanced methods involve the direct functionalization of the methyl C-H bonds. escholarship.orgnih.gov Techniques such as photocatalytic C-H silylation followed by oxidation can convert the methyl group into a hydroxymethyl group (-CH₂OH). This alcohol can then be used as a handle for substitution reactions, effectively replacing the methyl group with other functional groups or integrating it into a new ring system. escholarship.orgnih.gov
| Reaction Type | Reagents | Product Functional Group | Significance |
|---|---|---|---|
| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Base | Styryl (-CH=CH-Ar) | Extends conjugation, creates a new synthetic handle. vaia.com |
| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | Enables further derivatization via amide/ester coupling. chemspider.com |
| C-H Functionalization | 1. C-H Silylation 2. Oxidation | Hydroxymethyl (-CH₂OH) | Introduces a versatile functional group for substitution or elimination. nih.gov |
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound is ideally suited for intramolecular cyclization reactions to form fused heterocyclic compounds, most notably thieno[3,2-b]pyridines. These reactions are of significant interest as thienopyridines are important scaffolds in medicinal chemistry. researchgate.netchemspider.com
The key transformation involves the aldehyde at C3 reacting to form a species that is then attacked by the sulfur atom of the phenylthio group at C6. This process is not a direct attack on the starting aldehyde but typically requires its conversion into a more suitable electrophilic or nucleophilic partner.
For example, a common pathway is the intramolecular Friedel-Crafts-type acylation. If the aldehyde group were oxidized to a carboxylic acid, it could be converted to an acid chloride. This acyl chloride could then undergo an intramolecular electrophilic attack on the electron-rich phenyl ring of the thioether, although this is less likely to be favored over cyclization onto the pyridine ring itself. A more plausible route involves a reductive cyclization or a base- or acid-catalyzed condensation that positions a reactive intermediate for the sulfur to attack, leading to the expulsion of benzene or a related species and the formation of the thiophene ring fused to the pyridine. The syntheses of various substituted thieno[3,2-b]pyridines often rely on such intramolecular cyclization strategies starting from precursors bearing ortho-carbonyl and thioether functionalities. chemspider.com
Applications of 4 Methyl 6 Phenylthio Nicotinaldehyde and Its Derivatives in Advanced Synthetic Chemistry
Building Blocks for Complex Heterocyclic Architectures
The inherent reactivity of its functional groups makes 4-Methyl-6-(phenylthio)nicotinaldehyde an ideal precursor for the synthesis of intricate heterocyclic systems. The aldehyde can participate in condensations and cycloadditions, while the phenylthio group can act as a leaving group or a directing group in cyclization strategies, enabling the construction of fused and polycyclic frameworks.
Construction of Fused Pyridine (B92270) Derivatives
The structure of this compound is well-suited for the synthesis of fused pyridine systems, particularly thieno[2,3-b]pyridines. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. A key strategy for their synthesis is the Gewald reaction, a multicomponent condensation that typically involves an aldehyde or ketone, an active methylene (B1212753) nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.org
While direct examples using this compound are not extensively documented, its aldehyde function can be readily converted to a nitrile, or it can be used in related cyclization pathways. For instance, the synthesis of 3-aminothieno[2,3-b]pyridine derivatives often starts from 3-cyanopyridine-2(1H)-thiones, which can be accessed from precursors like the target compound. sciforum.net The general approach involves the reaction of a pyridine derivative with an α-chloroacetamide, leading to a Thorpe–Ziegler cyclization. sciforum.net The aldehyde group of this compound provides a direct handle for Knoevenagel condensation with active methylene compounds, initiating sequences that lead to fused systems like pyrimido[2,1-b] researchgate.netnih.govthiazines. mdpi.com
Table 1: Representative Reactions for Fused Pyridine Synthesis
| Starting Material Class | Reagents | Fused Product Type | Reference |
|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thione | α-Chloroacetanilides, Base | 3-Aminothieno[2,3-b]pyridine | sciforum.net |
| Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene | wikipedia.orgresearchgate.net |
| 2-Amino-4H-1,3-thiazin-4-one | Isocyanide, Acetylene Dicarboxylate | Dihydropyrimido-thiazine | mdpi.com |
This table presents analogous reactions that demonstrate the principles applicable to the derivatization of this compound.
Synthesis of Heterolignans and Analogs
Heterolignans, particularly arylnaphthalene lignans (B1203133), are a class of natural products with significant biological activities, including antitumor properties. nih.govmdpi.com Their synthesis often involves the strategic coupling and cyclization of aromatic precursors. The aldehyde functionality of this compound makes it a suitable precursor for one of the aromatic units in a heterolignan structure, where the pyridine ring replaces a traditional phenyl group.
Synthetic strategies toward arylnaphthalene lignans frequently employ reactions such as Knoevenagel condensations, Diels-Alder reactions, and transition metal-catalyzed annulations. nih.govmdpi.comfrontiersin.org For example, an aldehyde can undergo condensation with an α-cyano ester, followed by a free-radical cyclization cascade to build the naphthalene (B1677914) core. mdpi.com Alternatively, intramolecular Diels-Alder reactions of precursors derived from aldehydes have been successfully used. nih.gov The aldehyde group on this compound can serve as the starting point for creating the necessary dienophile or diene components for such cycloadditions, leading to novel aza-lignan analogs with potentially unique pharmacological profiles.
Precursors for Functional Organic Materials
The electronic properties of this compound—combining an electron-donating phenylthio group with a relatively electron-deficient pyridine ring—make it an attractive building block for functional organic materials. This donor-acceptor character is a key design principle for materials used in optoelectronic devices.
Components in Organic Semiconductor Design (e.g., for organic solar cells)
In the field of organic electronics, donor-π-acceptor (D-π-A) chromophores are fundamental components of organic solar cells (OSCs) and other devices. researchgate.netproquest.com The performance of these materials is highly dependent on the molecular structure of the constituent building blocks. Pyridine-based units are often incorporated as the acceptor part of these systems due to the electron-deficient nature of the nitrogen-containing ring. researchgate.net
This compound can be envisioned as a precursor to such D-π-A materials. The aldehyde group provides a reactive site for extending the π-conjugated system through reactions like Wittig olefination or Knoevenagel condensation. This would allow for its integration into larger conjugated polymers or small molecules designed for use as donors or acceptors in the active layer of OSCs. rsc.orgwiley-vch.de The sulfur atom of the phenylthio group can also play a crucial role in molecular packing and orbital interactions, which are critical for efficient charge transport in semiconductor thin films. mdpi.com
Scaffolds for Ligand Design in Organometallic Catalysis
The development of new ligands is crucial for advancing organometallic catalysis, enabling more efficient, selective, and sustainable chemical transformations. The structure of this compound contains both a pyridine nitrogen and a thioether sulfur, which are excellent donor atoms for coordinating with transition metals like palladium, platinum, and rhodium. researchgate.netlibretexts.org
This compound can serve as a bidentate N,S-ligand, a class known as pyridylthioethers, which has shown promise in palladium and platinum chemistry. researchgate.net Such ligands can stabilize metal centers and influence the reactivity of the resulting complexes in catalytic cycles, such as allylic amination. researchgate.net Furthermore, the aldehyde group offers a site for derivatization. For example, condensation with chiral amines can produce iminopyridine ligands, which are widely used in asymmetric catalysis. lookchem.com The combination of a tunable electronic environment (via the phenylthio group) and steric hindrance (via the methyl group) makes this scaffold a versatile platform for creating ligands tailored for specific catalytic applications, including important cross-coupling reactions like Suzuki-Miyaura and Heck. acs.orgacs.org
Table 2: Potential Ligand Coordination Modes and Applications
| Ligand Type Derived From Precursor | Coordination Mode | Potential Metal Center | Catalytic Application | Reference (Analogous Systems) |
|---|---|---|---|---|
| Pyridylthioether | Bidentate (N,S) | Pd(II), Pt(II) | Allylic Amination, Olefin Exchange | researchgate.net |
| Iminopyridine (from aldehyde) | Bidentate (N,N') | Pd(II), Ni(II) | Ethylene Polymerization, Cross-Coupling | lookchem.comacs.org |
This table illustrates potential applications based on known coordination chemistry of similar functionalized pyridines.
Intermediate Synthesis for Diverse Chemical Libraries
Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for biological screening. nih.govyoutube.com The success of this approach relies on the availability of versatile chemical scaffolds that allow for the introduction of molecular diversity through a few reliable chemical transformations. Heterocyclic compounds, and pyridines in particular, are considered "privileged structures" that are frequently found in bioactive molecules. researchgate.netnih.gov
This compound is an excellent intermediate for the construction of diverse chemical libraries. google.com Its three distinct functional regions—the aldehyde, the phenylthio group, and the pyridine core—can be modified independently or in combination.
Aldehyde Derivatization : The aldehyde can be converted into a wide range of functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocycles (via condensation reactions).
Phenylthio Group Modification : The phenylthio group can be displaced by various nucleophiles (e.g., amines, alkoxides) via nucleophilic aromatic substitution (SNAr), or it can be oxidized to a sulfoxide (B87167) or sulfone, which can then be displaced more easily.
Pyridine Ring Functionalization : The pyridine ring itself can undergo further substitution reactions.
This multi-handle reactivity allows for the systematic generation of a large library of related but structurally distinct molecules from a single, readily accessible intermediate, making it a valuable asset in the search for new therapeutic agents.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of functionalized pyridines is a critical area of research. For 4-Methyl-6-(phenylthio)nicotinaldehyde, future efforts could focus on developing novel synthetic strategies that are both high-yielding and adhere to the principles of green chemistry.
A plausible and modular approach to the synthesis of this compound could involve a multi-step sequence. One potential route could start from readily available precursors and employ well-established reactions for the construction of the substituted pyridine (B92270) ring. For instance, a Hantzsch-type pyridine synthesis could be adapted to generate the core 4-methyl-nicotinate scaffold. Subsequent functionalization at the 6-position could be achieved through a nucleophilic aromatic substitution reaction. The introduction of the phenylthio group can be accomplished by reacting a corresponding 6-halonicotinate with thiophenol in the presence of a suitable base. Finally, the aldehyde functionality could be installed through the reduction of the corresponding ester or nitrile. A proposed synthetic scheme is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Hantzsch Pyridine Synthesis | Ethyl acetoacetate, Aldehyde, Ammonia | - | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| 2 | Aromatization | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Oxidizing agent (e.g., HNO₃, DDQ) | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate |
| 3 | Selective Halogenation | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Halogenating agent (e.g., NBS, NCS) | Diethyl 6-halo-2,4-dimethylpyridine-3,5-dicarboxylate |
| 4 | Nucleophilic Aromatic Substitution | Diethyl 6-halo-2,4-dimethylpyridine-3,5-dicarboxylate | Thiophenol, Base (e.g., NaH, K₂CO₃) | Diethyl 2,4-dimethyl-6-(phenylthio)pyridine-3,5-dicarboxylate |
| 5 | Selective Reduction | Diethyl 2,4-dimethyl-6-(phenylthio)pyridine-3,5-dicarboxylate | Reducing agent (e.g., DIBAL-H) | This compound |
Further research into one-pot or tandem reactions that combine several of these steps would significantly enhance the efficiency and sustainability of the synthesis. The use of alternative, greener solvents and catalyst systems will also be a key consideration.
Exploration of Unconventional Reactivity Pathways
The unique arrangement of functional groups in this compound provides a platform for exploring unconventional reactivity. The interplay between the electron-donating methyl and phenylthio groups and the electron-withdrawing aldehyde group can lead to novel chemical transformations.
The aldehyde group is a versatile handle for a multitude of reactions, including but not limited to:
Condensation Reactions: With various nucleophiles to form Schiff bases, oximes, hydrazones, and other derivatives with potential biological activities.
Henry Reactions: Reaction with nitroalkanes to introduce nitroalkyl groups, which can be further transformed into amines or other functionalities. researchgate.net
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds and build more complex molecular architectures.
The methyl group at the 4-position, activated by the pyridine ring, could be a site for:
Deprotonation and Alkylation: Using strong bases to generate a nucleophilic species that can react with various electrophiles.
Oxidation: To form a carboxylic acid or hydroxymethyl group, providing another point for diversification.
The phenylthio group at the 6-position offers several avenues for exploration:
Oxidation: To the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties of the pyridine ring and potentially act as a leaving group in nucleophilic substitution reactions.
Cross-Coupling Reactions: The C-S bond could potentially be cleaved and used in cross-coupling reactions to introduce new substituents at the 6-position.
Investigating the synergistic or competitive reactivity of these functional groups will be a fertile ground for discovering new reactions and understanding the intricate electronic effects within this substituted pyridine system.
Integration with Flow Chemistry and Automated Synthesis Technologies
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction optimization, scalability, and safety. nih.govmdpi.com For the synthesis and derivatization of this compound, these technologies could be transformative.
Flow Chemistry: The multi-step synthesis of the target molecule could be translated into a continuous flow process. nih.gov This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.govadesisinc.com Furthermore, hazardous reagents could be generated and consumed in situ, minimizing risks associated with their handling and storage. The purification of intermediates could also be integrated into the flow system using in-line extraction or chromatography techniques. researchgate.net
A potential flow setup for the synthesis could involve sequential reactor coils for each synthetic step, with reagents being introduced at specific points along the flow path. Process analytical technology (PAT) could be employed to monitor the reaction in real-time, allowing for rapid optimization.
| Parameter | Advantage in Flow Chemistry |
| Temperature Control | Precise management of exothermic or endothermic reactions, leading to fewer side products. |
| Mixing | Efficient mixing at the micro-scale, enhancing reaction rates and yields. |
| Safety | Small reaction volumes minimize the risk of thermal runaways and allow for the safe use of hazardous reagents. |
| Scalability | Production can be easily scaled by running the system for longer periods or by using parallel reactors. |
Automated Synthesis: Automated synthesis platforms can be utilized to rapidly generate a library of derivatives based on the this compound scaffold. youtube.com By employing robotic systems and pre-packed reagent cartridges, a wide range of building blocks can be systematically reacted with the aldehyde, methyl, or phenylthio groups to explore the chemical space around this core structure. youtube.com This high-throughput approach would accelerate the discovery of new compounds with desired properties.
Computational Design and Predictive Modeling for New Chemical Entities
Computational chemistry provides powerful tools for understanding molecular properties and predicting reaction outcomes, thereby guiding experimental efforts. acs.orgarxiv.orgcas.orgresearchgate.net For this compound, computational studies can play a crucial role in designing new chemical entities and predicting their potential applications.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure of this compound. Key properties that can be calculated include:
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the highest occupied and lowest unoccupied molecular orbitals can provide insights into the molecule's reactivity and its potential as an electronic material.
Reaction Pathway Modeling: To elucidate the mechanisms of potential reactions and predict the feasibility of different synthetic routes.
Predictive Modeling: Machine learning and artificial intelligence are increasingly being used to predict the outcomes of chemical reactions and the properties of new molecules. acs.orgarxiv.orgcas.orgresearchgate.netnih.gov By training models on large datasets of known reactions and compound properties, it is possible to predict:
Reaction Yields and Selectivity: For the synthesis and derivatization of this compound. acs.orgresearchgate.netnih.gov
Physicochemical Properties: Such as solubility, lipophilicity, and metabolic stability, which are crucial for drug discovery.
Biological Activity: By developing quantitative structure-activity relationship (QSAR) models based on a library of synthesized derivatives.
These computational approaches will enable a more rational and efficient exploration of the chemical space surrounding this compound, accelerating the discovery of new molecules with valuable applications.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and interactions with biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |
| Machine Learning Models | Prediction of reaction outcomes and physicochemical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
